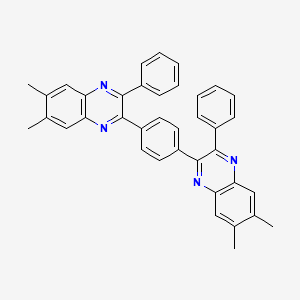
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Metoxi fenil)glicil-N-(4-metil fenil)-L-lisinamina es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de grupos metoxi fenilo y metil fenilo unidos a un esqueleto de glicil-lisina, lo que le confiere propiedades químicas y biológicas distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(2-Metoxi fenil)glicil-N-(4-metil fenil)-L-lisinamina normalmente implica varios pasos, comenzando con la protección de los grupos amino en la molécula de lisina. A esto le sigue el acoplamiento del grupo glicil al esqueleto de lisina utilizando reactivos como carbodiimidas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, empleando a menudo equipos de síntesis automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Metoxi fenil)glicil-N-(4-metil fenil)-L-lisinamina se somete a diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas, tioles o haluros.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones en Investigación Científica
N-(2-Metoxi fenil)glicil-N-(4-metil fenil)-L-lisinamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su posible papel en la modulación de las vías biológicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de N-(2-Metoxi fenil)glicil-N-(4-metil fenil)-L-lisinamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos metoxi fenilo y metil fenilo desempeñan un papel crucial en la unión a estos objetivos, modulando su actividad y provocando los efectos biológicos deseados. Las vías exactas implicadas pueden variar según la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-Metoxi fenil)-N-[(4-metil fenil)sulfonil]glicil-N 2-(4-bromo bencil)-N-propilalaninamida .
- N-[(4-Metil fenil)sulfonil]glicil-N-(2-furilmetil)-N 2-(2-metoxi bencil)glicinamida .
- N-(5-Cloro-2-metoxi fenil)-N-[(4-metil fenil)sulfonil]glicil-N-butil-N 2-(3-metoxi bencil)alaninamida .
Singularidad
N-(2-Metoxi fenil)glicil-N-(4-metil fenil)-L-lisinamina destaca por su combinación específica de grupos metoxi fenilo y metil fenilo, que le confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
918436-18-7 |
|---|---|
Fórmula molecular |
C22H30N4O3 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-(2-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-10-12-17(13-11-16)25-22(28)19(8-5-6-14-23)26-21(27)15-24-18-7-3-4-9-20(18)29-2/h3-4,7,9-13,19,24H,5-6,8,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
Clave InChI |
VLEOJXKUZIHZRV-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


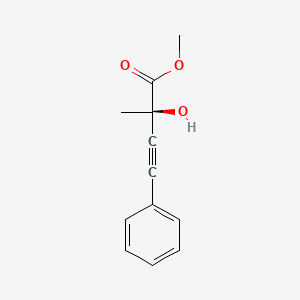

![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
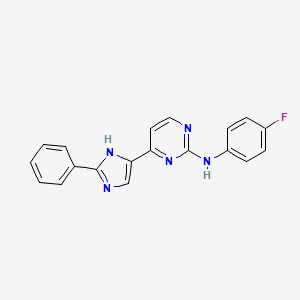

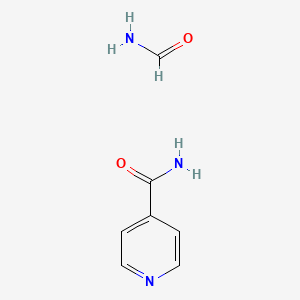
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
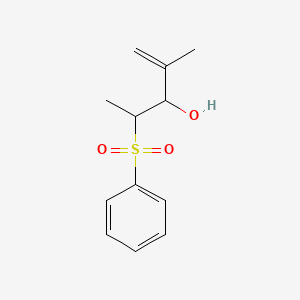
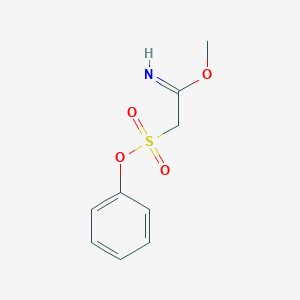
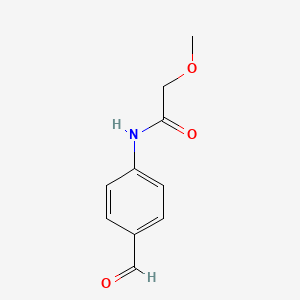
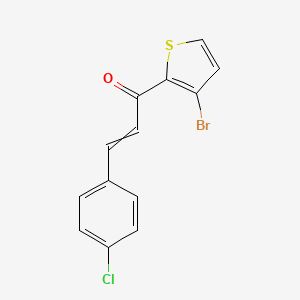
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
